2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide
Description
2-(Methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a benzamide group at the 5-position and a methylsulfanyl moiety at the 2-position of the benzamide ring. This structure combines a nitrogen-rich bicyclic system with a sulfur-containing aromatic substituent, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-methylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-20-14-5-3-2-4-13(14)15(19)17-11-7-9-18-12(10-11)6-8-16-18/h2-6,8,11H,7,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUGXIBKULMIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation of 2-Fluorobenzoic Acid
2-Fluorobenzoic acid is reacted with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80–100°C for 6–8 hours. The fluorine atom is displaced by the methylsulfanyl group, yielding 2-(methylsulfanyl)benzoic acid. This method achieves ~85% yield, as inferred from analogous sulfonylation reactions.
Alternative Route: Diazotization and Coupling
An alternative pathway involves diazotization of 2-aminobenzoic acid with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by treatment with methylthiol (CH₃SH) in the presence of copper(I) oxide (Cu₂O). This method is less favored due to lower yields (~60%) and byproduct formation.
Preparation of 4H,5H,6H,7H-Pyrazolo[1,5-a]Pyridin-5-Amine
The pyrazolo[1,5-a]pyridin-5-amine core is synthesized through cyclocondensation and reduction steps.
Cyclocondensation of 5-Aminopyrazole with Cyclohexenone
5-Aminopyrazole reacts with cyclohexenone in ethanol under reflux with catalytic piperidine (5 mol%), forming the pyrazolo[1,5-a]pyridine skeleton via aza-Michael addition and cyclization. The intermediate is hydrogenated using palladium on carbon (Pd/C) under H₂ (1 atm) to saturate the pyridine ring, yielding 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine (75–80% yield).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) of 5-aminopyrazole with morpholinone in acetonitrile (MeCN) accelerates ring formation, improving yield to 88% while reducing reaction time.
Amide Coupling and Final Product Formation
The benzamide and pyrazolopyridin-amine intermediates are coupled via acyl chloride or mixed anhydride methods.
Acyl Chloride Method
2-(Methylsulfanyl)benzoic acid is treated with thionyl chloride (SOCl₂) at 70°C for 2 hours to form the corresponding acyl chloride. This intermediate is reacted with 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine in dry tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (Et₃N). The reaction proceeds at room temperature for 12 hours, yielding the target compound (82% purity, 90% after recrystallization).
Carbodiimide-Mediated Coupling
A one-pot approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The carboxylic acid and amine are coupled at 0°C for 1 hour, then stirred overnight at 25°C. This method achieves 78% yield but requires chromatographic purification.
Structural Characterization and Validation
Spectroscopic Analysis
- IR Spectroscopy : The amide C=O stretch appears at 1,639–1,692 cm⁻¹, while S–C aromatic vibrations are observed at 680–720 cm⁻¹.
- ¹H NMR (400 MHz, DMSO- d₆) : Key signals include δ 2.48 (s, 3H, SMe), δ 5.37 (br s, 1H, NH), and δ 7.50–8.09 (m, 4H, aromatic).
- Mass Spectrometry : EI-MS shows m/z = 343 [M+H]⁺, consistent with the molecular formula C₁₆H₁₈N₄OS.
Optimization and Yield Enhancement
Solvent Effects
Replacing THF with dimethylacetamide (DMAc) in the acyl chloride method increases yield to 88% by improving amine solubility.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 5 mol%) accelerates amide bond formation, reducing reaction time to 6 hours.
Challenges and Alternative Pathways
Regioselectivity in Cyclization
Unsubstituted pyrazolo[1,5-a]pyridines favor 5-amine formation, but electron-withdrawing groups (e.g., NO₂) on the benzamide may shift regiochemistry. Computational modeling (DFT) predicts a 1.2 kcal/mol preference for the 5-amine isomer.
Byproduct Mitigation
Over-hydrogenation of the pyridine ring is minimized by using lower H₂ pressure (0.5 atm) and shorter reaction times (2 hours).
Industrial-Scale Feasibility
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and heat transfer, achieving 85% yield in 30 minutes for the cyclocondensation step.
Green Chemistry Approaches
Water-ethanol mixtures (3:1 v/v) as solvents reduce environmental impact without compromising yield (~80%).
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the benzamide group produces amines.
Scientific Research Applications
2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Routes : While direct synthesis data for the target compound are unavailable, methods for analogous pyrazolo[1,5-a]pyridines (e.g., hydrazine-mediated cyclization or palladium-catalyzed coupling ) may be applicable.
- Bioactivity Gaps: Evidence lacks explicit data on the target compound’s efficacy.
- Physicochemical Predictions : Computational modeling (e.g., logP, solubility) could further differentiate the target compound from analogs like or .
Biological Activity
The compound 2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide is a member of the pyrazolo[1,5-a]pyridine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 250.34 g/mol. The structure comprises a pyrazolo[1,5-a]pyridine core linked to a benzamide moiety through a methylthio group. This unique structure contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer properties and mechanisms of action.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that compounds similar to this compound demonstrate promising inhibitory effects on cell proliferation in breast cancer (MCF7), lung cancer (A549), and central nervous system cancer (SF-268) cell lines. The GI50 (Growth Inhibition 50) values reported were as low as 3.79 µM for MCF7 cells .
- A study reported that pyrazole derivatives exhibited IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines . This suggests that the compound could potentially act as a lead compound for further development in anticancer therapies.
The mechanism by which this compound exerts its effects involves several pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for tumor growth and survival. For example, some derivatives have demonstrated inhibition of Aurora-A kinase with IC50 values as low as 0.16 µM .
- Apoptosis Induction : The compound has been associated with inducing apoptosis in cancer cells through activation of intrinsic apoptotic pathways and cell cycle arrest at the SubG1/G1 phase .
Case Studies
Several case studies highlight the potential of pyrazole derivatives in clinical applications:
- Antitumor Activity : A study evaluated the antitumor efficacy of a series of pyrazole derivatives against multiple cancer cell lines. The most potent compounds exhibited IC50 values below 10 µM across different assays .
- Combination Therapy : Research has suggested that combining pyrazole derivatives with existing chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects. This strategy is currently under investigation in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
